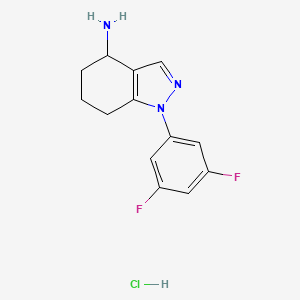
1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Übersicht
Beschreibung
1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H14ClF2N3 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (CAS No. 1242339-60-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClF₂N₃
- Molecular Weight : 285.72 g/mol
- CAS Number : 1242339-60-1
The compound features an indazole scaffold, which is known for its versatility in drug design. The presence of difluoro substituents enhances its biological activity by influencing electronic properties and steric effects.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Its structural similarity to known kinase inhibitors suggests it may interact with various signaling pathways involved in cancer progression.
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 83 | MM1.S Cell Line | 640 |
The compound's ability to inhibit specific kinases involved in cell cycle regulation suggests a promising avenue for further development in cancer therapeutics.
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results against the IDO1 enzyme, which is implicated in immune evasion by tumors.
Table 2: Enzyme Inhibition Profile
These results indicate that the compound may modulate immune responses and contribute to antitumor efficacy through enzymatic inhibition.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of this compound:
- In Vivo Tumor Models : In a mouse model of colon cancer, administration of the compound significantly delayed tumor growth compared to controls, indicating its potential as a therapeutic agent.
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines through mechanisms including apoptosis and cell cycle arrest.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the indazole scaffold can significantly impact biological activity. For example:
- The introduction of fluorine atoms at specific positions enhances binding affinity to target proteins.
- Variations in substituents at the indazole nitrogen atoms can alter pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3.ClH/c14-8-4-9(15)6-10(5-8)18-13-3-1-2-12(16)11(13)7-17-18;/h4-7,12H,1-3,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHBVNNENFAEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC(=CC(=C3)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















